molecular formula C11H12N4O B14634812 3-Methyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5(4H)-one CAS No. 56476-19-8

3-Methyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5(4H)-one

Cat. No.: B14634812
CAS No.: 56476-19-8
M. Wt: 216.24 g/mol
InChI Key: XTJATUVRGKKKJC-UHFFFAOYSA-N
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Description

3-Methyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with methyl, methylamino, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-(methylamino)benzoic acid with hydrazine hydrate, followed by cyclization with formamide. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of N-alkylated triazine derivatives.

Scientific Research Applications

3-Methyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-(methylamino)phenol
  • 3-Methyl-4-(methylamino)benzoic acid
  • 3-Methyl-4-(methylamino)azobenzene

Uniqueness

Compared to similar compounds, 3-Methyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5(4H)-one stands out due to its unique triazine ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

56476-19-8

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

3-methyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5-one

InChI

InChI=1S/C11H12N4O/c1-8-13-14-10(11(16)15(8)12-2)9-6-4-3-5-7-9/h3-7,12H,1-2H3

InChI Key

XTJATUVRGKKKJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C(=O)N1NC)C2=CC=CC=C2

Origin of Product

United States

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